

synthesis and characterization of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyridin-2-ol

Cat. No.: B099635

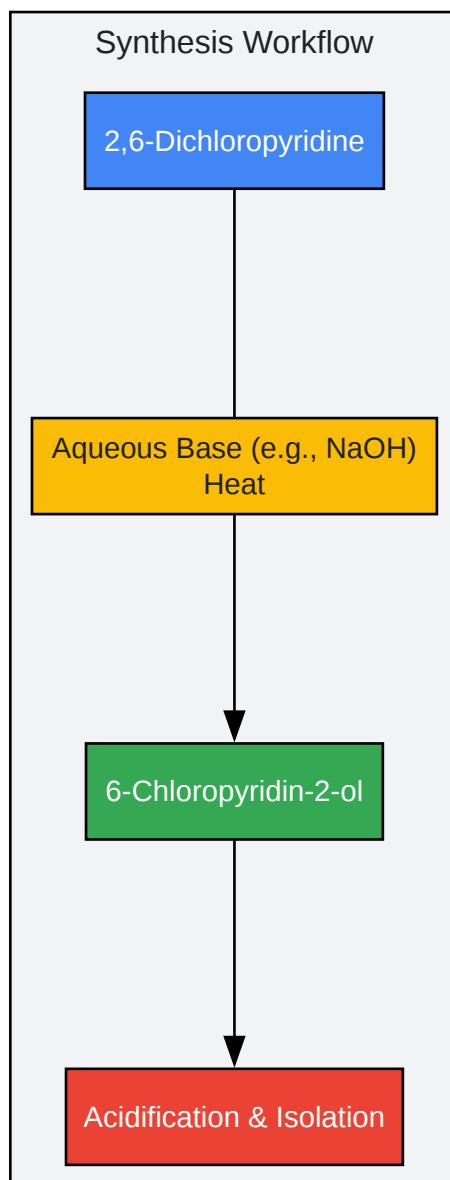
[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **6-Chloropyridin-2-ol**

Introduction

6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, is a pyridinone derivative with the chemical formula C_5H_4ClNO .^{[1][2][3]} It exists in tautomeric equilibrium with its 2-pyridinone form, 6-chloro-2(1H)-pyridinone. This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its significance lies in its utility as a building block in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals such as herbicides and fungicides.^[4] The presence of a chlorine atom and a hydroxyl/oxo group provides two reactive sites for further chemical modifications, making it a valuable precursor in advanced chemical synthesis.^{[4][5]}

Physicochemical Properties


The fundamental physical and chemical properties of **6-Chloropyridin-2-ol** are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₅ H ₄ CINO	[1] [2] [6]
Molecular Weight	129.54 g/mol	[1] [2]
CAS Number	16879-02-0	[1] [2]
Appearance	White to pale cream or greyish yellow crystalline powder	[4] [7]
Melting Point	128-130 °C	[3]
InChI Key	CLNNBQDAAGDAHI-UHFFFAOYSA-N	[1] [2] [6]

Synthesis of 6-Chloropyridin-2-ol

The synthesis of **6-Chloropyridin-2-ol** can be approached through several routes. A common and effective method involves the partial hydrolysis of 2,6-dichloropyridine. This reaction selectively replaces one chlorine atom with a hydroxyl group. Another established method is the direct chlorination of 2-hydroxypyridine.[\[8\]](#)

Below is a generalized workflow for the synthesis via hydrolysis of 2,6-dichloropyridine.

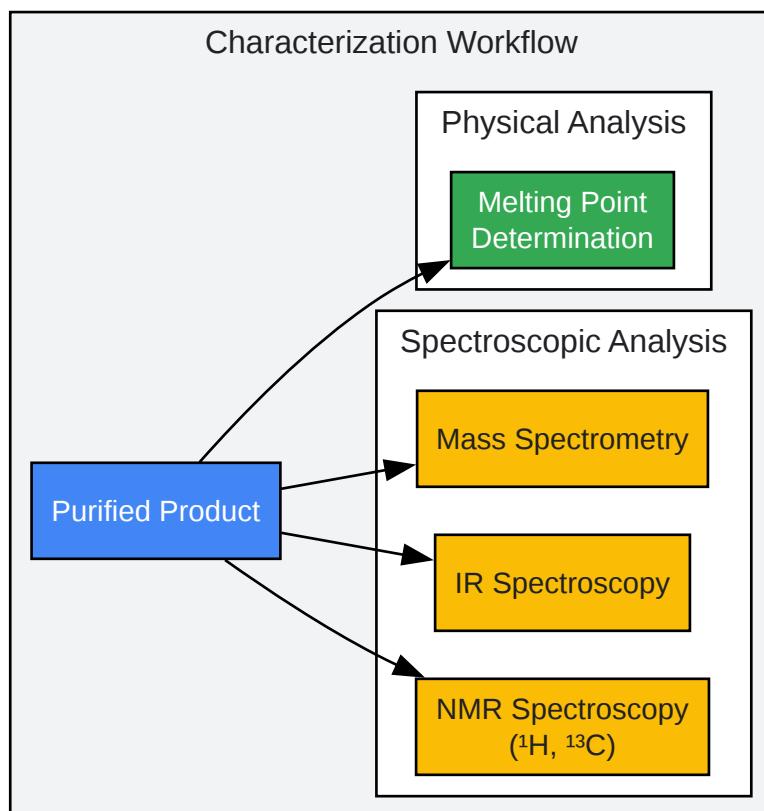
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **6-Chloropyridin-2-ol**.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a representative procedure for the synthesis of **6-Chloropyridin-2-ol** from 2,6-dichloropyridine.

Materials:


- 2,6-Dichloropyridine
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl), concentrated
- Water (deionized)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyridine (1.0 equiv) in an aqueous solution of sodium hydroxide (1.1 equiv).
- Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **6-Chloropyridin-2-ol**.
- Drying: Dry the purified product under vacuum.

Characterization of 6-Chloropyridin-2-ol

Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques. The standard characterization workflow includes spectroscopic analysis and physical property measurement.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of synthesized compounds.

Spectroscopic Data

Spectroscopic data provides definitive structural information for the synthesized molecule.

1. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum provides key fragmentation patterns.

Property	Value
Molecular Weight	129.544 Da
Major Peaks (m/z)	131, 129, 94, 68

(Data sourced from NIST WebBook)[2][9]

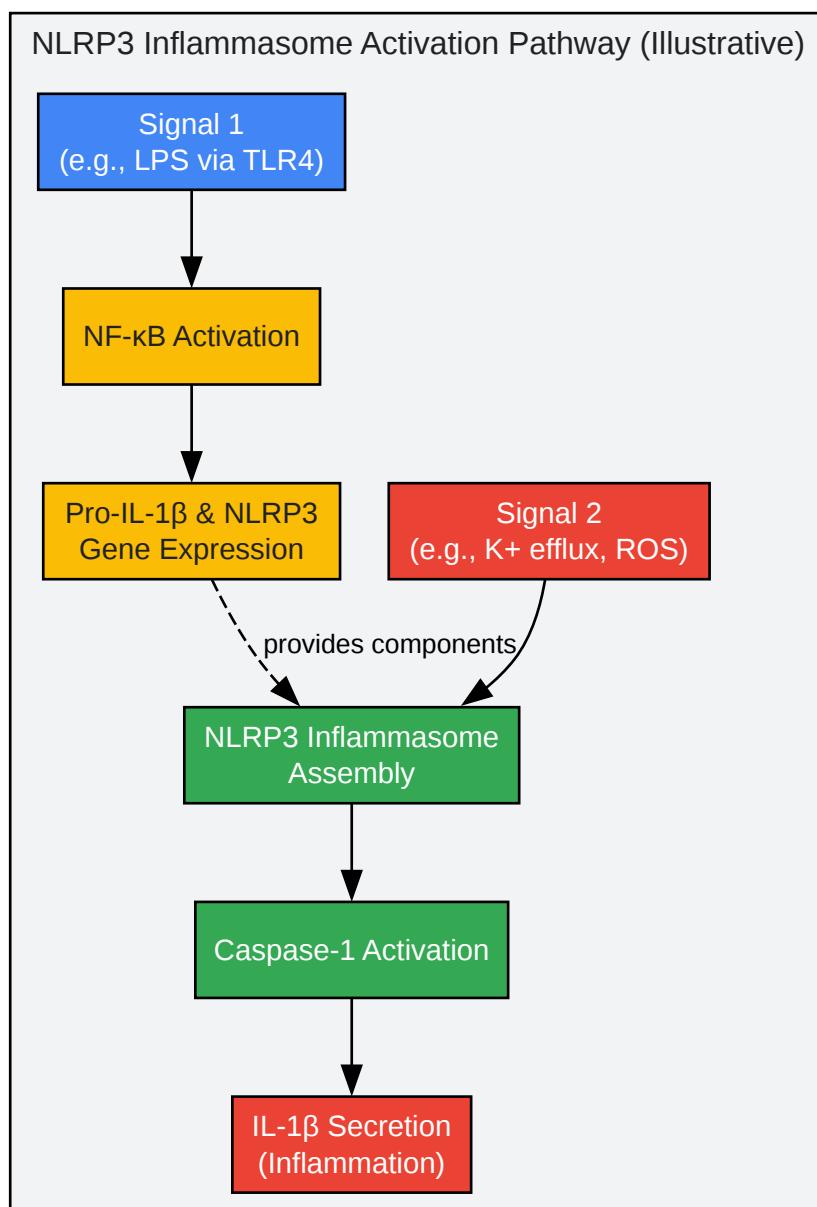
2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows characteristic peaks for O-H, N-H, C=O, and C-Cl bonds.

Technique	Source of Sample	Copyright
FTIR (KBr Wafer)	Chemische Fabrik Weyl AG, Mannheim-Waldhof, Germany	SpectraBase
ATR-IR	Aldrich	Copyright © 2018-2025 Sigma-Aldrich Co. LLC. / John Wiley & Sons, Inc.
Vapor Phase IR	DIGILAB FTS-14	SpectraBase

(Specific peak assignments require direct analysis of the spectra, which are available through databases like SpectraBase and the NIST WebBook).[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific public dataset for **6-Chloropyridin-2-ol** is not readily available in the initial search, typical chemical shifts for similar pyridinone structures can be predicted.

Note: For a definitive analysis, it is essential to acquire and interpret the ^1H and ^{13}C NMR spectra of the synthesized sample.

Applications in Research and Development

6-Chloropyridin-2-ol is not typically an end-product but rather a crucial intermediate.^[4] Its derivatives have shown notable biological activity. For instance, derivatives of the related 6-chloro-pyridin-3-amine have been synthesized and evaluated for their antimicrobial properties.^[10] The compound is also used in organometallic chemistry to synthesize complexes with potential catalytic applications.^{[5][11]}

While no direct signaling pathway involvement for **6-Chloropyridin-2-ol** is documented, its derivatives are explored as modulators of various biological pathways. For example, related structures are investigated for their role in inflammatory pathways like the NLRP3 inflammasome.

[Click to download full resolution via product page](#)

Caption: Illustrative diagram of the NLRP3 inflammasome pathway.

This guide provides a comprehensive technical overview for researchers and professionals engaged in the synthesis and characterization of **6-Chloropyridin-2-ol**, forming a basis for its application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloropyridin-2-ol | C5H4ClNO | CID 85621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-pyridinol [webbook.nist.gov]
- 3. 6-クロロ-2-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Chloropyridin-2-ol | 73018-09-4 | Benchchem [benchchem.com]
- 6. 2-Chloro-6-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 7. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. 6-Chloro-2-pyridinol [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Chloro-2-hydroxypyridine 98 16879-02-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [synthesis and characterization of 6-Chloropyridin-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099635#synthesis-and-characterization-of-6-chloropyridin-2-ol\]](https://www.benchchem.com/product/b099635#synthesis-and-characterization-of-6-chloropyridin-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com